![molecular formula C17H28N4O2 B2472989 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide CAS No. 941887-05-4](/img/structure/B2472989.png)
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide
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Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide, also known as DDAO-I, is a fluorescent probe used in scientific research for the detection of protease activity. Its unique chemical structure and properties make it a valuable tool for studying various biological processes.
Scientific Research Applications
Alzheimer's Disease Diagnostics
A derivative of dimethylamino compounds, [18F]FDDNP, has been utilized in conjunction with positron emission tomography (PET) to detect neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients with Alzheimer's disease. This approach offers a noninvasive technique to monitor the progression of Alzheimer's, aiding in diagnostic assessment and response monitoring during treatments (Shoghi-Jadid et al., 2002).
Urotensin-II Receptor Agonism
The compound AC-7954, a nonpeptidic agonist of the urotensin-II receptor, was identified through a functional cell-based screen. This discovery highlights the potential of dimethylamino derivatives in pharmacological research as tools and potential drug leads for conditions related to the urotensin-II pathway (Croston et al., 2002).
Fluorescent Probes for CO2 Detection
Novel fluorescent probes with aggregation-enhanced emission (AEE) features based on tertiary amine moieties, including dimethylamino groups, have been developed for the quantitative detection of low levels of carbon dioxide. These probes, such as TPP-TDMAE, show selective, fast, and iterative responses to carbon dioxide, making them valuable for environmental monitoring and potential applications in biological and medical fields (Wang et al., 2015).
Material Science and Polymerization
In material science, a derivative, 1,1-Bis(4-dimethylamino)phenyl)ethylene, was synthesized for use in chain-end functionalization of alkyllithium-initiated polymerizations. This synthesis showcases the role of dimethylamino compounds in creating functionally diverse polymers with potential applications in various industrial sectors (Kim et al., 1998).
Antiallergy Activity
The synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity further illustrate the broad utility of dimethylamino compounds. These derivatives were tested for their efficacy in models of allergic reactions, underscoring the potential for developing new therapeutic agents (Walsh et al., 1990).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-12(2)19-17(23)16(22)18-11-15(21(5)6)13-7-9-14(10-8-13)20(3)4/h7-10,12,15H,11H2,1-6H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYBCQMXIIQQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide |
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